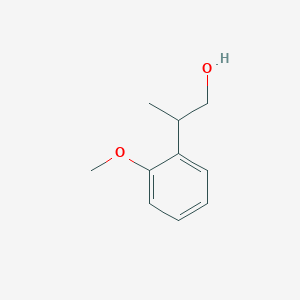

2-(2-甲氧基苯基)丙醇

描述

“2-(2-Methoxyphenyl)propan-2-ol” is a tertiary alcohol with the CAS Number: 21022-73-1 . It has a molecular weight of 166.22 . The IUPAC name for this compound is 2-(2-methoxyphenyl)-2-propanol . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

“2-(2-Methoxyphenyl)propan-2-ol” is a liquid at room temperature . It has a molecular weight of 166.22 . The storage temperature is 4 degrees Celsius .科学研究应用

Pharmaceuticals and Medicinal Chemistry

- Urapidil Synthesis : 2-(2-Methoxyphenyl)propan-1-ol plays a crucial role in the synthesis of urapidil , an α-blocker used to treat essential hypertension and hypertensive emergencies. The compound serves as a key intermediate in the production of urapidil, which lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure .

Organic Synthesis and Chemical Reactions

- Addition Reactions : The compound can undergo addition reactions with other molecules, leading to the formation of various derivatives. Researchers explore its reactivity in the presence of catalysts, such as ytterbium triflate (Yb(OTf)3), to create functionalized products .

Thermophysical Properties

- Thermal Behavior : Scientists study the thermophysical properties of 2-(2-Methoxyphenyl)propan-1-ol, including its heat capacity, thermal conductivity, and viscosity. These properties are essential for understanding its behavior in different environments and applications .

Solvent and Extraction Applications

- Solvent for Organic Reactions : Due to its moderate polarity and stability, this compound serves as a solvent in organic reactions. Researchers use it to dissolve and react with other compounds, facilitating chemical transformations .

Flavor and Fragrance Industry

- Aroma Compound : The compound contributes to the aroma and flavor of certain natural products. Its pleasant scent makes it valuable for perfumes, cosmetics, and food flavorings .

Research on Antihypertensive Agents

- Structure-Activity Relationship (SAR) : Scientists investigate the SAR of 2-(2-Methoxyphenyl)propan-1-ol derivatives to understand how subtle structural modifications affect their biological activity. This knowledge informs the design of novel antihypertensive agents .

作用机制

Target of Action

It is known that this compound is an intermediate in the synthesis of urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Mode of Action

In the synthesis of urapidil, it is formed by the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by yb(otf)3 in acetonitrile . This reaction forms the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Result of Action

As an intermediate in the synthesis of urapidil, it contributes to the overall therapeutic effects of urapidil, which include lowering peripheral blood pressure and activating the 5ht-1a receptor for central antihypertensive activity .

Action Environment

In the synthesis of urapidil, the reaction involving 2-(2-methoxyphenyl)propan-1-ol is catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the formation of this compound.

属性

IUPAC Name |

2-(2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPWTDPROGCEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)

methanone](/img/structure/B2769315.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)